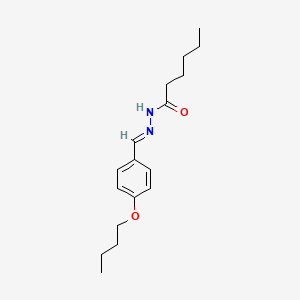![molecular formula C20H24N2O3 B5517042 1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)
1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including those similar to our compound of interest, often involves multicomponent reactions. A notable method for creating 1,4-diazepane derivatives is through a cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, providing a direct stereoselective synthesis pathway. This approach is efficient, solvent- and catalyst-free, and user-friendly, highlighting the versatility and accessibility of synthesizing such compounds (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with X-ray crystallography providing detailed insights into their arrangement. For instance, a related study on methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate revealed significant conjugations within the triazene moieties, and all hexahydropyrimidine rings adopt a chair conformation, indicating the complexity and stability of such molecular structures (Moser et al., 2005).
Chemical Reactions and Properties
Diazepane derivatives undergo various chemical reactions, including cycloadditions, which are crucial for their chemical properties and applications. The [2+4] and [6+4] type cycloaddition reactions, for example, showcase the reactivity of these compounds with other chemical entities, leading to diverse chemical structures and potential applications (Saito et al., 1986).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
C-H Insertion Approach for Synthesis : A novel method utilizing C-H insertion reactions to synthesize endo,exo-furofuran lignans, including asarinin, fargesin, and epimagnolin A, was explored. This technique, involving regio- and stereoselective C-H insertion, highlights the chemical's utility in intricate organic syntheses (Brown et al., 2001).
Bicyclic σ Receptor Ligands with Cytotoxic Activity : Research into stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate showed significant σ1 receptor affinity and cytotoxicity against tumor cell lines, demonstrating the compound's potential in cancer research and therapy (Geiger et al., 2007).
Reactions with Phenylsulfenyl and Phenylselenyl Chlorides : The compound's reaction with phenylsulfenyl chloride or phenylselenyl chloride, yielding (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, opens new avenues for synthesizing sulfur and selenium-containing organic molecules, which are valuable in various chemical industries (Liu & Shi, 2004).
Carbonyl Ylide Cycloadditions : Studies on carbonyl ylide 1,3-dipoles highlighted their potential in cycloadditions, offering insights into regio- and stereoselectivities in organic synthesis. This work underscores the versatility of such compounds in creating complex molecular architectures (Molchanov et al., 2005).
Extended Hückel Theory on Carbonium Ions : Research into the electronic distribution and stability of carbonium ions provided foundational knowledge on the chemical behavior of related compounds, essential for understanding and designing new reactions involving diazepanes (Hoffmann, 1964).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
cyclobutyl-[4-(2-methyl-1-benzofuran-5-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-12-17-13-16(6-7-18(17)25-14)20(24)22-9-3-8-21(10-11-22)19(23)15-4-2-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFDMKIGFCIPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCN(CC3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)